7-Benzothiazolesulfonic acid, 2-[2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-6-quinolinyl]-6-methyl-, sodium salt
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Overview
Description
7-Benzothiazolesulfonic acid, 2-[2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-6-quinolinyl]-6-methyl-, sodium salt is a complex organic compound with a molecular formula of C26H16N2O5S2Na. This compound is known for its unique structure, which includes a benzothiazole ring, a sulfonic acid group, and a quinoline moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzothiazolesulfonic acid, 2-[2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-6-quinolinyl]-6-methyl-, sodium salt involves multiple steps The quinoline moiety is then attached through a series of condensation reactions
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are carefully controlled to ensure high yield and purity. The process includes steps such as heating, cooling, and purification through crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-Benzothiazolesulfonic acid, 2-[2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-6-quinolinyl]-6-methyl-, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, sulfonamides, and various substituted derivatives of the original compound.
Scientific Research Applications
7-Benzothiazolesulfonic acid, 2-[2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-6-quinolinyl]-6-methyl-, sodium salt is used in a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 7-Benzothiazolesulfonic acid, 2-[2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-6-quinolinyl]-6-methyl-, sodium salt involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-Benzothiazolesulfonic acid, potassium salt
- 2-[2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)quinolin-6-yl]-6-methylbenzothiazole-7-sulphonic acid, compound with dimethylamine
Uniqueness
7-Benzothiazolesulfonic acid, 2-[2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-6-quinolinyl]-6-methyl-, sodium salt is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its structure allows for diverse applications in scientific research, making it a valuable compound in various fields.
Properties
CAS No. |
4121-67-9 |
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Molecular Formula |
C26H15N2NaO5S2 |
Molecular Weight |
522.5 g/mol |
IUPAC Name |
sodium;2-[2-(1,3-dioxoinden-2-yl)quinolin-6-yl]-6-methyl-1,3-benzothiazole-7-sulfonate |
InChI |
InChI=1S/C26H16N2O5S2.Na/c1-13-6-9-20-24(25(13)35(31,32)33)34-26(28-20)15-8-10-18-14(12-15)7-11-19(27-18)21-22(29)16-4-2-3-5-17(16)23(21)30;/h2-12,21H,1H3,(H,31,32,33);/q;+1/p-1 |
InChI Key |
CBELTANGRJODTC-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C2=C(C=C1)N=C(S2)C3=CC4=C(C=C3)N=C(C=C4)C5C(=O)C6=CC=CC=C6C5=O)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
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